molecular formula C17H17N3O3 B11428958 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide

Cat. No.: B11428958
M. Wt: 311.33 g/mol
InChI Key: WYYHGQQQPNCIDI-UHFFFAOYSA-N
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Description

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide is an organic compound that features a unique structure combining a furan ring, an oxadiazole ring, and a phenyl ring linked to a pentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    Formation of the amide bond: The final step involves the coupling of the oxadiazole-furan intermediate with a pentanoic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{4-[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]pentanamide

InChI

InChI=1S/C17H17N3O3/c1-2-3-6-15(21)18-13-9-7-12(8-10-13)16-19-20-17(23-16)14-5-4-11-22-14/h4-5,7-11H,2-3,6H2,1H3,(H,18,21)

InChI Key

WYYHGQQQPNCIDI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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